1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione
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Overview
Description
1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione is an organic compound that features a chlorophenyl group and a phenyl group attached to a pentane backbone with two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base, followed by a series of steps including aldol condensation and subsequent oxidation . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-phenylethanone: Shares a similar structure but with a shorter carbon chain.
1-(4-Chlorophenyl)-2-(1H-triazol-1-yl)ethanol: Contains a triazole ring instead of the ketone functionalities.
Uniqueness: 1-(4-Chlorophenyl)-2-phenylpentane-1,4-dione is unique due to its dual ketone functionalities and the presence of both chlorophenyl and phenyl groups. This combination of structural features imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
40394-90-9 |
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Molecular Formula |
C17H15ClO2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-phenylpentane-1,4-dione |
InChI |
InChI=1S/C17H15ClO2/c1-12(19)11-16(13-5-3-2-4-6-13)17(20)14-7-9-15(18)10-8-14/h2-10,16H,11H2,1H3 |
InChI Key |
SXTVXQSMDHLVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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